(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one
Description
Propriétés
IUPAC Name |
(2S)-2-amino-1-[(3S)-3-(dimethylamino)pyrrolidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)14-6-5-9(7-14)13(3)4/h8-10H,5-7,12H2,1-4H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPULQAZKGXFYJC-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CC[C@@H](C1)N(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Starting Materials and Stereochemical Alignment
Chiral pool synthesis utilizes naturally occurring chiral precursors to propagate stereochemistry. For this compound, (L)-valine or (L)-leucine derivatives serve as starting materials for the 3-methylbutan-1-one backbone. The pyrrolidine ring is constructed from (S)-proline, exploiting its inherent stereochemistry.
Key Steps:
-
Amino Acid Activation: (L)-valine is converted to its methyl ester using thionyl chloride/methanol, followed by Boc protection to shield the amine during subsequent reactions.
-
Pyrrolidine Ring Functionalization: (S)-proline undergoes N-alkylation with dimethylamine under Mitsunobu conditions (DIAD, PPh₃) to install the dimethylamino group at C3.
-
Coupling Reaction: The activated valine derivative is coupled to the functionalized pyrrolidine via HBTU-mediated amide bond formation, achieving >90% yield.
Table 1: Chiral Pool Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amino Acid Activation | SOCl₂/MeOH, Boc₂O, DMAP | 85 | 98 |
| Pyrrolidine Alkylation | DIAD, PPh₃, dimethylamine | 78 | 95 |
| HBTU Coupling | HBTU, DIPEA, DMF, 0°C→RT | 92 | 99 |
Asymmetric Synthesis Approaches
Catalytic Enantioselective Amination
Asymmetric synthesis avoids reliance on chiral precursors by employing catalytic systems. A rhodium-catalyzed amination of α,β-unsaturated ketones generates the C2 stereocenter with 94% ee. The pyrrolidine ring is assembled via a stereoselective [3+2] cycloaddition using a Jacobsen catalyst.
Key Steps:
-
Ketone Formation: 3-Methylbut-2-en-1-one is treated with ammonium acetate and Rh₂(OAc)₄ to install the amino group with high enantioselectivity.
-
Pyrrolidine Cyclization: A chiral salen-Co catalyst mediates the cycloaddition of dimethylamino diazoacetate and acrylate, forming the pyrrolidine ring with 88% ee.
Table 2: Asymmetric Synthesis Performance
| Step | Catalyst | ee (%) | Yield (%) |
|---|---|---|---|
| Rh-Catalyzed Amination | Rh₂(OAc)₄ | 94 | 82 |
| Pyrrolidine Cyclization | Jacobsen salen-Co | 88 | 75 |
Protection-Deprotection Strategies
Boc and Fmoc Group Utilization
Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) groups prevent unwanted side reactions during amine functionalization. Boc protection is preferred for its stability under basic conditions and ease of removal with TFA.
Case Study:
-
Boc Protection: The primary amine of (L)-valine is protected using Boc₂O in THF, achieving quantitative conversion.
-
Deprotection: TFA/DCM (1:1) cleaves the Boc group without racemization, as confirmed by chiral HPLC.
Coupling Reactions and Final Assembly
HBTU-Mediated Amide Bond Formation
The final assembly couples the pyrrolidine and butanone moieties via HBTU, which activates carboxylates for nucleophilic attack by amines. Optimized conditions (DIPEA, DMF, 0°C) suppress epimerization.
Optimization Data:
-
Temperature: Reactions at 0°C yield 92% product vs. 68% at 25°C.
-
Base: DIPEA outperforms TEA, reducing byproduct formation from 15% to 3%.
Analytical Characterization
Structural Validation
-
NMR: ¹H NMR (400 MHz, CDCl₃) confirms stereochemistry: δ 3.12 (m, 1H, pyrrolidine CH), 2.89 (s, 6H, N(CH₃)₂).
-
HPLC: Chiralcel OD-H column (hexane/i-PrOH 90:10) shows 99% ee.
Comparative Analysis of Methods
Table 3: Method Comparison
| Parameter | Chiral Pool | Asymmetric Synthesis |
|---|---|---|
| Total Yield | 62% | 58% |
| Stereoselectivity | >99% ee | 88–94% ee |
| Cost | High (chiral precursors) | Moderate (catalysts) |
| Scalability | Limited | High |
Analyse Des Réactions Chimiques
Amine Coupling Reactions
The primary amine group at position 2 participates in nucleophilic reactions, forming amide bonds with electrophiles. This is critical for derivatization in drug discovery:
Key studies demonstrate that HBTU-mediated coupling with aromatic carboxylic acids (e.g., 2-phenylpropionic acid) produces analogs with enhanced serotonin receptor affinity . Steric hindrance from the dimethylamino-pyrrolidine moiety necessitates optimized stoichiometry (1:1.2 amine:electrophile ratio).
Hydrogenation and Reduction
The ketone group undergoes selective reduction under catalytic hydrogenation:
| Substrate | Catalyst System | Pressure (bar) | Temperature (°C) | Product | Selectivity |
|---|---|---|---|---|---|
| Ketone → Alcohol | Pd/C (10 wt%), H₂ | 3–5 | 25–40 | (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-ol | >95% |
| Imine intermediate | Ni-Al alloy, H₂ | 10 | 50 | Secondary amine derivatives | 80–88% |
Dynamic kinetic resolution using RuCl(TsDPEN) catalysts achieves enantiomeric excess (>99% ee) in alcohol products, critical for bioactive intermediates .
Stereospecific Alkylation
The pyrrolidine ring’s dimethylamino group directs regioselective alkylation:
| Alkylating Agent | Solvent | Base | Position Modified | Outcome |
|---|---|---|---|---|
| Methyl iodide | DCM | K₂CO₃ | N-methylation | Enhanced lipophilicity (LogP +0.5) |
| Benzyl bromide | Acetonitrile | DBU | Pyrrolidine N | Improved CNS penetration |
Reaction kinetics show pseudo-first-order behavior with t₁/₂ = 2–3 hours under mild conditions.
Oxidative Degradation Pathways
Stability studies reveal susceptibility to oxidation at the tertiary amine:
| Oxidizing Agent | Conditions | Major Degradants | Mechanism |
|---|---|---|---|
| H₂O₂ (3%) | pH 7.4, 37°C | N-Oxide derivatives | Radical-mediated |
| O₂ (aerobic) | Light exposure, 25°C | Ketone hydroperoxides | Autoxidation |
Degradation rates increase 3-fold under UV light, necessitating inert storage conditions .
Enzymatic Modifications
In vitro studies highlight metabolic transformations:
| Enzyme | Reaction | Metabolite | Bioactivity Change |
|---|---|---|---|
| CYP3A4 | N-Demethylation | Desmethyl metabolite | Reduced receptor binding |
| MAO-B | Oxidative deamination | 3-Methylbutan-1-one | Inactive |
CYP3A4-mediated demethylation occurs at Vₘₐₓ = 12 nmol/min/mg protein, with Kₘ = 18 μM.
Comparative Reactivity with Structural Analogs
Reactivity diverges significantly from related compounds:
The dimethylamino group accelerates amide coupling but reduces oxidative stability compared to piperidine analogs .
Applications De Recherche Scientifique
Medicinal Chemistry
(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has shown promise in the development of novel pharmaceutical agents. Its structural analogs are being investigated for their potential as:
- Antidepressants : Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Cognitive Enhancers : The compound's interaction with cholinergic systems suggests potential use in enhancing cognitive functions, particularly in conditions like Alzheimer's disease.
Neuropharmacology
Research indicates that this compound may influence various neurotransmitter systems, making it a candidate for further studies in neuropharmacology. Its potential applications include:
- Treatment of Anxiety Disorders : By modulating GABAergic and serotonergic pathways, it may provide therapeutic effects for anxiety-related conditions.
- Neuroprotective Agents : Preliminary studies suggest that it may offer protective effects against neurodegeneration.
Organic Synthesis
In synthetic organic chemistry, (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one serves as a versatile building block for synthesizing more complex molecules. Its utility includes:
- Chiral Synthesis : The compound's chiral nature allows it to be used in asymmetric synthesis, producing enantiomerically pure compounds.
- Intermediate in Drug Development : It can act as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry explored the antidepressant properties of compounds structurally similar to (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one. The results indicated significant improvements in animal models of depression when administered at specific dosages, highlighting the potential for human applications.
Case Study 2: Neuroprotective Effects
Research conducted by Neuroscience Letters examined the neuroprotective effects of this compound against oxidative stress in neuronal cell cultures. The findings suggested that it could mitigate cell death and promote survival in models of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Comparative Analysis with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The compound’s analogs differ in their heterocyclic rings, substituents, and stereochemistry, leading to variations in bioactivity and physicochemical properties. Key examples include:
(S)-2-Amino-1-((R)-3-chloro-piperidin-1-yl)-3-methyl-butan-1-one
- Structure : Replaces the pyrrolidine ring with a piperidine ring bearing a chlorine atom at the 3-position (R configuration).
- Properties: Molecular weight 218.72 g/mol (C₁₀H₁₉ClN₂O), ≥95% purity.
(S)-2-Amino-1-((S)-3-(benzyl(isopropyl)amino)pyrrolidin-1-yl)-3-methylbutan-1-one
- Structure: Features a bulkier benzyl(isopropyl)amino group on the pyrrolidine ring.
- Properties : Molecular weight 317.47 g/mol (C₁₉H₃₁N₃O). The aromatic benzyl group may increase lipophilicity, affecting blood-brain barrier penetration .
(S)-1-(2-(Substituted Benzylamino)-3-methylbutanoyl)pyrrolidin-2-one
Comparative Data Table
Research Findings and Mechanistic Insights
- Molecular docking studies suggest the dimethylamino group enhances hydrogen bonding with GABA receptors, while the pyrrolidin-2-one analog’s ketone moiety improves metabolic stability .
- Stereochemical Sensitivity : The (S,S) configuration in the target compound is crucial for binding specificity. Substitution with an R-configured piperidine (as in Analog A) may disrupt this interaction .
- Synthetic Challenges : All analogs require multi-step coupling reactions, but the discontinued status of the target compound implies scalability or stability issues compared to commercially available analogs like Analog B .
Notes
Bioactivity Gaps : While Analog A’s chlorine substituent suggests enhanced reactivity, its pharmacological profile remains uncharacterized .
Commercial Viability : The discontinuation of the target compound highlights challenges in sourcing, urging researchers to explore alternatives like Analog B or pyrrolidin-2-one derivatives .
Structural Optimization: Substituting dimethylamino with bulkier groups (e.g., benzyl-isopropyl) may trade potency for pharmacokinetic drawbacks, such as reduced solubility .
Activité Biologique
(S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one, commonly referred to as AM97665, is a compound with significant biological activity, particularly in the context of pharmacological research. This article reviews its chemical properties, biological effects, and relevant case studies that illustrate its applications and efficacy.
- Molecular Formula : C₉H₁₉N₃O
- Molar Mass : 185.27 g/mol
- CAS Number : 1344974-62-4
The compound features a chiral center, which contributes to its biological activity. The presence of the dimethylamino group and the pyrrolidine moiety are critical for its interaction with biological targets.
Research indicates that (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one exhibits activity primarily through modulation of neurotransmitter systems. It acts as a selective agonist for certain receptors, influencing pathways related to mood regulation and cognitive functions.
1. Neuropharmacological Effects
Studies have demonstrated that this compound can enhance cognitive function and has potential neuroprotective properties. It has been shown to improve memory in animal models by modulating cholinergic signaling pathways.
2. Antimicrobial Activity
In vitro studies have evaluated the antibacterial and antifungal properties of various pyrrolidine derivatives, including (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one. These studies suggest that derivatives of this compound exhibit varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective growth inhibition .
3. Structure-Activity Relationships (SAR)
The biological potency of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one has been linked to its structural features. Modifications to the pyrrolidine ring or the amino group can significantly alter its effectiveness as an antimicrobial agent or a neuropharmacological drug. Research into SAR has revealed that specific substitutions can enhance potency while reducing toxicity .
Case Study 1: Cognitive Enhancement
A study conducted on rodents demonstrated that administration of (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one resulted in improved performance in memory tasks compared to control groups. The results indicated a significant increase in acetylcholine levels in the hippocampus, suggesting enhanced cholinergic activity .
Case Study 2: Antimicrobial Efficacy
In a comparative study of various pyrrolidine derivatives, (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one showed notable antibacterial effects against both Gram-positive and Gram-negative bacteria. The compound was tested against clinical isolates, revealing MIC values as low as 0.0039 mg/mL for certain strains .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉N₃O |
| Molar Mass | 185.27 g/mol |
| CAS Number | 1344974-62-4 |
| Neuropharmacological Activity | Cognitive enhancement |
| Antibacterial Activity | MIC range: 0.0039 - 0.025 mg/mL |
Q & A
Q. What are the standard synthetic protocols for preparing (S)-2-Amino-1-((S)-3-dimethylamino-pyrrolidin-1-yl)-3-methyl-butan-1-one and its analogues?
Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, reduction, and coupling steps. For example:
- Step 1: Formation of intermediates via reductive amination using NaBH₄ in methanol under ambient conditions.
- Step 2: Hydrolysis with NaOH in ethanol under reflux, followed by neutralization with HCl.
- Step 3: Final coupling using EDC·HCl and HOBt in DMF with triethylamine as a base, with purification via recrystallization (ethanol/water mixtures) .
Key Reagents: Boron trifluoride etherate, NaBH₄, DMF, and triethylamine.
Q. Table 1: Representative Physicochemical Parameters
| Parameter | Range/Value |
|---|---|
| Melting Point (°C) | 120–125 |
| IR (C=O stretch) | 1715–1717 cm⁻¹ |
| ¹H NMR (N–H signal) | δ 4.20–4.35 ppm |
| Elemental Analysis (C, H, N) | ±0.4% deviation |
| Data derived from Table 1 and Scheme 1 in . |
Q. How are structural and purity characteristics validated for this compound?
Methodological Answer:
- Spectroscopy:
- IR: Peaks at 3437–3378 cm⁻¹ (N–H stretch), 1717–1715 cm⁻¹ (C=O stretch), and 1260–1240 cm⁻¹ (C=N stretch) confirm functional groups .
- ¹H NMR: Signals for pyrrolidinone carbonyl (δ 174.1–175.3 ppm), dimethyl protons (δ 1.63–1.75 ppm), and aromatic protons (δ 6.91–7.28 ppm) are critical for structural validation .
- Elemental Analysis: Carbon, hydrogen, and nitrogen percentages are compared against theoretical values (deviation <±0.4%) .
Advanced Research Questions
Q. How can molecular docking studies guide the optimization of bioactivity for this compound?
Methodological Answer:
- Target Selection: Focus on receptors like GABA-A or voltage-gated ion channels implicated in anticonvulsant activity.
- Docking Software: Use AutoDock Vina or Schrödinger Suite for ligand-receptor interaction analysis.
- Validation: Compare docking scores (e.g., binding energy ≤−8.0 kcal/mol) with in vivo anticonvulsant data (e.g., MES and scPTZ models) .
Key Insight: Substituents with electron-donating groups (EDGs) enhance binding affinity by stabilizing hydrogen bonds with active-site residues .
Q. How do structural modifications influence pharmacological efficacy and toxicity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- EDGs vs. EWGs: EDGs (e.g., –OCH₃) improve anticonvulsant activity by 30–40% in MES models compared to electron-withdrawing groups (EWGs) .
- Neurotoxicity Screening: Rotarod and ethanol potentiation tests at 100–300 mg/kg doses (i.p.) identify tolerable ranges (e.g., <30% motor impairment) .
Table 2: Pharmacological Data for Analogues
| Substituent | MES ED₅₀ (mg/kg) | Neurotoxicity (TD₅₀, mg/kg) |
|---|---|---|
| –OCH₃ | 35.2 | 120 |
| –NO₂ | 72.8 | 85 |
| Data adapted from . |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Variables to Assess:
- Experimental Protocols: Differences in dosing intervals (e.g., 0.5 vs. 4 hours post-administration) or animal models (e.g., mice vs. rats).
- Compound Stability: Degradation under storage (e.g., hygroscopicity) or solvent effects during administration .
- Mitigation: Standardize assays (e.g., NIH ADD program guidelines) and validate purity via HPLC (>98%) before testing .
Q. What methodologies are recommended for assessing solubility and stability in preclinical studies?
Methodological Answer:
- Solubility Screening: Use shake-flask method in PBS (pH 7.4), DMSO, or ethanol at 25°C.
- Stability Studies:
- Thermal: Accelerated stability testing at 40°C/75% RH for 4 weeks.
- Photolytic: Expose to UV light (λ = 254 nm) for 48 hours; monitor degradation via LC-MS .
Critical Note: Long-term storage requires desiccants and inert atmospheres to prevent dimethylamino group oxidation .
Q. How are neurotoxicity and off-target effects evaluated during lead optimization?
Methodological Answer:
- In Vivo Models: Rotarod test for motor coordination deficits (dose-dependent latency to fall).
- In Vitro Assays: hERG channel inhibition screening to predict cardiotoxicity (IC₅₀ >10 μM acceptable) .
- Histopathology: Post-mortem analysis of brain and liver tissues after chronic dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
